molecular formula C7H3BrN4S B2718222 2-Azido-6-bromo-1,3-benzothiazole CAS No. 1564756-63-3

2-Azido-6-bromo-1,3-benzothiazole

Cat. No.: B2718222
CAS No.: 1564756-63-3
M. Wt: 255.09
InChI Key: FUIDSKWAIRLQFM-UHFFFAOYSA-N
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Description

2-Azido-6-bromo-1,3-benzothiazole is a useful research compound. Its molecular formula is C7H3BrN4S and its molecular weight is 255.09. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azido-6-bromo-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN4S/c8-4-1-2-5-6(3-4)13-7(10-5)11-12-9/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIDSKWAIRLQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Benzothiazole Scaffolds in Advanced Chemical Sciences

The benzothiazole (B30560) scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in chemical sciences. Current time information in Bangalore, IN.mdpi.comfrontiersin.org This structural motif is integral to numerous natural and synthetic compounds that exhibit a wide array of pharmacological activities. Benzothiazole derivatives have been extensively investigated and developed as therapeutic agents with applications including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties. Current time information in Bangalore, IN.mdpi.comfrontiersin.orgnih.gov

The planar and aromatic nature of the benzothiazole ring system allows it to effectively interact with various biological targets, such as enzymes and receptors. mdpi.comnih.gov Furthermore, its structure is amenable to substitution at various positions, enabling chemists to fine-tune its electronic and steric properties to optimize biological activity and other physicochemical characteristics. This inherent versatility has cemented the benzothiazole core as a cornerstone in drug discovery and the development of functional organic materials. mdpi.commdpi.com

Strategic Importance of Azido and Bromo Functionalities in Organic Synthesis

The synthetic potential of 2-Azido-6-bromo-1,3-benzothiazole is largely defined by its two key functional groups. Each group offers access to a distinct set of chemical transformations, making the molecule a bifunctional linker for advanced organic synthesis.

The azido (B1232118) group (N₃) is a high-energy functional moiety renowned for its utility in a variety of reliable and efficient reactions. frontiersin.orgnih.gov It is a cornerstone of "click chemistry," particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the facile and regioselective formation of stable 1,2,3-triazole rings. organic-chemistry.orgbroadpharm.com This reaction is exceptionally valuable for linking different molecular fragments under mild conditions. Additionally, the azido group can be readily reduced to a primary amine, for instance, through the Staudinger reaction, or can generate highly reactive nitrene intermediates upon thermal or photochemical activation. nih.govacs.org

The bromo group (Br) on the benzene (B151609) ring serves as a classical handle for transition metal-catalyzed cross-coupling reactions. mdpi.comnih.gov It is an excellent leaving group in powerful carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling (with boronic acids), the Heck-Mizoroki reaction (with alkenes), and other similar transformations. mdpi.commdpi.comacs.org These reactions are fundamental to modern organic synthesis, allowing for the introduction of a vast range of aryl, alkyl, and vinyl substituents onto the benzothiazole (B30560) core.

Scope and Research Trajectory of 2 Azido 6 Bromo 1,3 Benzothiazole

Synthesis of Halogenated Benzothiazole (B30560) Precursors

The foundation for the synthesis of this compound lies in the preparation of its halogenated benzothiazole precursors. These precursors provide the necessary structural framework onto which the azido functionality is subsequently installed.

Synthesis of 6-Bromo-1,3-benzothiazole

The synthesis of 6-bromo-1,3-benzothiazole can be achieved through various methods. One approach involves the deamination of 2-amino-6-bromo-benzothiazole. In a specific protocol, 2-amino-6-bromo-benzothiazole is reacted with silver nitrite (B80452) in 1,2-dichloroethane (B1671644) at 80°C for 72 hours. guidechem.com Following purification by column chromatography, 6-bromo-1,3-benzothiazole is obtained as a brown solid. guidechem.com

Another reported method utilizes microwave-assisted synthesis. In this procedure, 3-bromo-benzothiazole-2-thione is reacted with cesium carbonate in water under microwave irradiation at 120 W for 10 minutes. This method offers a high yield of the desired product as a pale yellow solid after extraction and purification. guidechem.com

Starting MaterialReagentsConditionsProductYieldReference
2-Amino-6-bromo-benzothiazoleSilver nitrite, 1,2-dichloroethane80°C, 72 hours6-Bromo-1,3-benzothiazole79% guidechem.com
3-Bromo-benzothiazole-2-thioneCesium carbonate, waterMicrowave, 120 W, 10 min6-Bromo-1,3-benzothiazole93% guidechem.com

Synthesis of 6-Bromo-2-amino-1,3-benzothiazole

The precursor 6-bromo-2-amino-1,3-benzothiazole is commonly synthesized from 4-bromoaniline (B143363). A well-established method involves the reaction of 4-bromoaniline with potassium thiocyanate (B1210189) in the presence of bromine in acetic acid. sigmaaldrich.com This reaction proceeds to yield the desired 2-amino-6-bromobenzothiazole. sigmaaldrich.com

Alternative green and efficient methods have also been developed. One such protocol describes the reaction of substituted anilines with potassium thiocyanate catalyzed by nano-BF3/SiO2, which is a reusable heterogeneous catalyst. researchgate.net This method provides high to excellent yields of 2-aminobenzothiazoles. researchgate.net Another approach avoids hazardous oxidants like bromine by using K2S2O8 as an oxidant in the synthesis from anilines and KSCN. researchgate.net

Starting MaterialReagentsKey FeaturesProductReference
4-BromoanilinePotassium thiocyanate, Bromine, Acetic acidTraditional method6-Bromo-2-amino-1,3-benzothiazole sigmaaldrich.com
Substituted anilinesPotassium thiocyanate, nano-BF3/SiO2Reusable catalyst, high yields2-Aminobenzothiazoles researchgate.net
AnilinesKSCN, K2S2O8Avoids hazardous oxidantsBenzothiazoles researchgate.net

Introduction of the Azido Functionality

With the halogenated benzothiazole precursors in hand, the next critical step is the introduction of the azido group at the 2-position of the benzothiazole ring. Several methodologies have been developed for this transformation, each with its own advantages.

Diazotization-Azidolysis Approaches

A standard and widely used method for introducing an azido group onto an aromatic amine is through a diazotization-azidolysis reaction. rsc.orgresearchgate.net This process involves the conversion of the 2-amino group of 2-amino-6-bromo-1,3-benzothiazole into a diazonium salt, which is then subsequently displaced by an azide ion, typically from sodium azide. wikipedia.org While this is a common route, it has been reported to sometimes result in relatively low yields of the desired 2-azidobenzothiazole (B1659620) product. rsc.orgresearchgate.net

Azido Transfer Protocols from Lithiated Heteroaryls

An alternative strategy for the synthesis of 2-azido-1,3-benzothiazole derivatives involves the use of azido transfer reagents with lithiated heteroaryls. psu.edu This method typically begins with the lithiation of the C-2 position of a benzothiazole derivative, followed by reaction with a suitable azide source, such as tosyl azide. psu.eduresearchgate.net The reaction proceeds through the formation of a lithium triazene (B1217601) salt intermediate, which then fragments to yield the desired 2-azido-heteroarene. psu.edumathewsopenaccess.com This "azido transfer" protocol has been successfully applied to the synthesis of various 2-azidoazoles. psu.eduresearchgate.net

Ultrasound-Assisted Synthetic Routes

To enhance reaction efficiency and promote green chemistry principles, ultrasound irradiation has been employed in the synthesis of azido-benzothiazole derivatives. mdpi.comresearchgate.net In one reported method, a 2-chloroacetylamino-benzothiazole derivative is treated with sodium azide in a mixture of acetone (B3395972) and water. mdpi.comnih.gov The application of ultrasound significantly reduces the reaction time and can lead to higher product yields compared to conventional stirring methods. mdpi.comresearchgate.net This approach offers a faster and more environmentally friendly alternative for the synthesis of these compounds. mdpi.comnih.gov

MethodKey StepsAdvantagesDisadvantages
Diazotization-Azidolysis1. Diazotization of 2-aminobenzothiazole with nitrous acid. 2. Reaction with sodium azide.Well-established method.Can result in low yields.
Azido Transfer1. Lithiation of the benzothiazole ring. 2. Reaction with an azido transfer agent (e.g., tosyl azide).Good for specific regioselectivity.Requires organometallic intermediates.
Ultrasound-Assisted Synthesis1. Reaction of a suitable precursor with sodium azide. 2. Application of ultrasound irradiation.Faster reaction times, higher yields, environmentally friendly.Requires specialized equipment.

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound hinges on the careful optimization of reaction parameters, primarily concerning the formation of the core benzothiazole structure and its key precursors. The selection of an appropriate catalytic system and solvent is paramount in maximizing yield and purity while minimizing reaction times and environmental impact.

Catalytic Systems in Benzothiazole Synthesis

The synthesis of the benzothiazole skeleton, a critical step in forming precursors to this compound, employs a diverse range of catalytic systems. These include metal-based catalysts, acid catalysts, and more recently, environmentally benign options like nanocatalysts and ionic liquids. mdpi.com

Metal-catalyzed reactions are highly prevalent. For instance, copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles. organic-chemistry.org Similarly, a nickel-catalyzed intramolecular oxidative C-H bond functionalization of arylthioureas offers very good yields of 2-aminobenzothiazoles in short reaction times. organic-chemistry.org Palladium on carbon (Pd/C) has been used for the ligand-free and additive-free synthesis of 2-substituted benzothiazoles via cyclization at room temperature. organic-chemistry.org

Acid catalysts also play a significant role. A mixture of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in ethanol (B145695) has been shown to be an effective catalytic system for the condensation of 2-aminothiophenol (B119425) with aldehydes at room temperature. researchgate.netmdpi.com Studies have found that a 1:1:6:3 molar ratio of 2-aminothiophenol to aromatic aldehyde to H₂O₂ to HCl provides optimal results. researchgate.net Samarium triflate has been utilized as a reusable acid catalyst in an aqueous medium, highlighting a green chemistry approach. organic-chemistry.org

The development of novel catalytic systems is a continuous effort. Magnetic nanoparticles functionalized with an ionic liquid (Fe₃O₄@SiO₂@[PrMIM]PMoV) have been designed as a recyclable and eco-friendly catalyst for benzothiazole synthesis. nanomaterchem.com This system demonstrates high efficiency in promoting the condensation reaction of aromatic aldehydes and 2-iodoaniline. nanomaterchem.com Other innovative approaches include the use of graphitic carbon nitride (g-C₃N₄) for a metal-free synthesis under visible-light irradiation and the use of bismuth(III) oxide (Bi₂O₃) nanoparticles as an efficient heterogeneous catalyst. mdpi.comorganic-chemistry.org

Catalyst SystemReactantsKey FeaturesReference
Metal Catalysts
Copper-based2-Aminobenzenethiols + NitrilesEfficient, wide functional group tolerance. organic-chemistry.org
Nickel-basedArylthioureasInexpensive catalyst, low loading, mild conditions. organic-chemistry.org
Palladium on Carbon (Pd/C)o-Iodothiobenzanilide derivativesLigand-free, additive-free, room temperature. organic-chemistry.org
CuO2-Bromoanilines + DithiocarbamatesEffective for less reactive haloanilines. nih.gov
Acid Catalysts
H₂O₂/HCl2-Aminothiophenol + AldehydesRoom temperature, short reaction time, excellent yields. researchgate.netmdpi.com
Samarium Triflateo-Amino(thio)phenols + AldehydesReusable, mild conditions, aqueous medium. organic-chemistry.org
Nanocatalysts
Fe₃O₄@SiO₂@[PrMIM]PMoVAromatic aldehydes + 2-IodoanilineRecyclable, eco-friendly, high efficiency. nanomaterchem.com
Bi₂O₃ Nanoparticles2-Aminothiophenol + AldehydesHeterogeneous, high yields (75-95%). mdpi.com
Other Systems
Ionic Liquids ([BMIM]⁺[HSO₄]⁻)Substituted Phenylthiourea (B91264)Green solvent, enhanced reaction rate and yield. researchgate.net
Graphitic Carbon Nitride (g-C₃N₄)ThioanilidesMetal-free, visible-light irradiation. organic-chemistry.org

Solvent Effects on Reaction Outcomes

The choice of solvent significantly influences the outcome of benzothiazole synthesis, affecting reaction rates, yields, and in some cases, the product distribution. The polarity of the solvent is a critical factor. mdpi.com

In the synthesis of 2-aminobenzothiazole from phenylthiourea using N-bromosuccinimide (NBS), a study of various solvents revealed that halogenated and moderately polar solvents gave the best results. mdpi.com For instance, using 1,2-dimethoxyethane (B42094) (DME) as the solvent resulted in a 40% yield, which was superior to the yields obtained in highly polar solvents like acetic acid, acetonitrile, methanol, ethanol, water, and DMSO (3–23%). mdpi.comresearchgate.net The lower yields in highly polar solvents were attributed to competing ring bromination reactions. mdpi.com

The effect of solvent polarity has been systematically investigated in various benzothiazole syntheses. For the reaction of 2-aminothiophenol with aldehydes, ethanol is commonly used as a solvent, often in conjunction with a catalyst like H₂O₂/HCl, to achieve high yields. researchgate.net In other systems, such as those using ionic liquids, the ionic liquid itself can act as both the catalyst and the solvent, offering a green alternative to volatile organic compounds. mdpi.comresearchgate.net Solvent-free conditions have also been successfully employed, particularly in reactions involving liquid aldehydes or using mechanochemical methods like grinding, which represent a highly environmentally benign approach. mdpi.comekb.eg

A high degree of solvent dependency was observed in the synthesis of N-functionalized benzothiazole derivatives, where the yield varied significantly with the solvent: 0% in acetonitrile, 48% in 1,2-dichloroethane, and 70% in chloroform. researchgate.net This highlights the necessity of empirical optimization of the solvent for each specific synthetic protocol.

ReactionSolventEffect on Yield/OutcomeReference
Oxidative cyclization of phenylthiourea
1,2-Dimethoxyethane (DME)Optimal yield (40-60%) among tested solvents. mdpi.comresearchgate.net
Acetic Acid (AcOH)Low yield (15%), competing side reactions. mdpi.com
Methanol (MeOH)Low yield (23%). mdpi.com
Ethanol (EtOH)Low yield (10%), poorer outcome. mdpi.com
Water (H₂O)Very low yield (3%). mdpi.com
Dimethyl Sulfoxide (B87167) (DMSO)Low yield (13%). mdpi.com
Condensation of 2-aminothiophenol and aldehydes
Ethanol (EtOH)Commonly used with catalysts (e.g., H₂O₂/HCl), providing excellent yields. researchgate.netmdpi.com
Dichloromethane (DCM)Used with polystyrene-grafted iodine acetate (B1210297) catalyst. researchgate.net
Dimethyl Sulfoxide (DMSO)Can act as solvent, oxidant, and carbon source in some syntheses. organic-chemistry.org
Water (H₂O)Used in green protocols with specific catalysts like NH₄Cl. mdpi.com
Solvent-freeEmployed for liquid aldehydes or with catalysts like Bi₂O₃ NPs. mdpi.com
Synthesis of 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
Acetone:Water (4:1)Effective for the azidation step using sodium azide, yielding 91%. nih.gov
N-functionalization of benzothiazoles
Acetonitrile0% yield. researchgate.net
1,2-Dichloroethane48% yield. researchgate.net
Chloroform70% yield. researchgate.net

Azide-Tetrazole Equilibrium and Tautomerism

A defining characteristic of 2-azido-heterocyclic compounds, including this compound, is their existence in a temperature- and solvent-dependent equilibrium with a fused tetrazole isomer. This reversible, ring-chain tautomerism involves the intramolecular cyclization of the azido group onto the adjacent ring nitrogen, yielding the tetracyclic system, 6-bromotetrazolo[5,1-b] researchgate.netacs.orgbenzothiazole. The position of this equilibrium is a delicate balance of electronic, steric, and environmental factors. mdpi.combeilstein-journals.org

The isomerization between the open-chain azide (this compound) and the closed-ring tetrazole (6-bromotetrazolo[5,1-b] researchgate.netacs.orgbenzothiazole) is a form of valence tautomerism. nih.gov Mechanistic studies, often supported by Density Functional Theory (DFT) calculations on related 2-azidobenzothiazole systems, indicate that the cyclization is a concerted, pericyclic process. researchgate.net The formation of the tetrazole ring is generally favored when there is sufficient π-electron delocalization, which helps to stabilize the fused aromatic system. researchgate.net The transition state for the isomerization is influenced by the geometry of the azido group and the electronic character of the benzothiazole ring system. The equilibrium is dynamic, and depletion of one tautomer from a reaction mixture, for instance through a subsequent chemical reaction, can shift the equilibrium to ultimately consume both forms. nih.gov

Substituents on the benzothiazole ring play a critical role in modulating the position of the azide-tetrazole equilibrium. The electronic nature of the substituent is a key determinant.

Electron-withdrawing groups , such as the bromo group at the 6-position of the title compound, generally favor the azido isomer. researchgate.net This effect is attributed to the group's ability to decrease the electron density on the heterocyclic nitrogen atom, thereby disfavoring the nucleophilic attack required for ring closure to the tetrazole.

Electron-donating groups , in contrast, tend to stabilize the tetrazole form by increasing the electron density on the ring nitrogen, which facilitates cyclization. researchgate.netmdpi.com

This principle allows for the fine-tuning of the tautomeric preference. For example, in related pyridylurea systems, a 6-chloro substituent was found to be crucial for maintaining the predominance of the active azide tautomer. nih.gov

Table 1: Effect of Substituent Type on Azide-Tetrazole Equilibrium
Substituent TypeGeneral Position on Benzothiazole RingInfluence on EquilibriumPredominant Tautomer
Electron-Withdrawing (e.g., -Br, -NO₂)6-positionDecreases electron density on ring nitrogen, disfavoring cyclizationAzido Form
Electron-Donating (e.g., -CH₃, -OCH₃)6-positionIncreases electron density on ring nitrogen, favoring cyclizationTetrazole Form

The polarity of the solvent has a profound impact on the azide-tetrazole equilibrium. mdpi.com Generally, increasing solvent polarity favors the tetrazole tautomer. researchgate.netresearchgate.net This is because the fused tetrazole ring system typically possesses a larger dipole moment than the corresponding azido isomer. Polar solvents are better able to stabilize this more polar tautomer. researchgate.net Consequently, in nonpolar solvents like toluene (B28343), the azido form of 2-azido-1,3-benzothiazole derivatives is more prevalent. researchgate.net Conversely, in highly polar solvents such as dimethyl sulfoxide (DMSO) or in aqueous solutions, the equilibrium is expected to shift significantly towards the tetrazole form. mdpi.comnih.gov This solvent-induced change allows for the manipulation of the reactive species present in solution. For instance, studies on C-6 azidopurine nucleosides, which also exhibit this tautomerism, clearly demonstrate a shift toward the tetrazole form in more polar solvents like a dichloromethane/water mixture. nih.gov

Table 2: Influence of Solvent Polarity on Tautomeric Preference
Solvent TypeRelative PolarityEffect on Dipole StabilizationFavored Tautomer for Benzothiazole System
Nonpolar (e.g., Toluene, Benzene)LowMinimal stabilization of polar speciesAzido Form
Polar Aprotic (e.g., DMSO, Dichloromethane)HighSignificant stabilization of the more polar tautomerTetrazole Form
Polar Protic (e.g., Water, Alcohols)Very HighStrong stabilization of the more polar tautomerTetrazole Form

Photochemical Transformations and Nitrene Chemistry

Beyond the ground-state equilibrium, this compound exhibits rich photochemical reactivity. Upon absorption of UV light, the azido group can be excited, leading to the extrusion of molecular nitrogen and the formation of a highly reactive nitrene intermediate.

Direct irradiation of 2-azido-1,3-benzothiazole derivatives in solution initiates the loss of dinitrogen (N₂) from the azide moiety. researchgate.netpublicationslist.org This process generates a transient benzothiazol-2-ylnitrene intermediate. In the absence of a trapping agent, this reactive species can undergo further reactions. For 2-azido-1,3-benzothiazole, photolysis in an inert solvent like toluene has been observed to lead to dimerization. researchgate.netpublicationslist.org The resulting product is a complex tetraazino-benzothiazole structure, formed from the reaction of two nitrene intermediates or the reaction of a nitrene with a ground-state azide molecule. This contrasts with simpler 2-azidothiazoles, which may undergo ring opening to form polymeric materials under similar conditions. researchgate.net

The key to the photochemical transformations of this compound is the formation of the corresponding 6-bromo-1,3-benzothiazol-2-ylnitrene. researchgate.netpublicationslist.org This transient species is a potent electrophile and can be intercepted by various nucleophilic substrates. This reactivity has been harnessed for synthetic applications. For example, when the photolysis is carried out in the presence of alkenes, such as enol ethers or methyl acrylate, the nitrene intermediate can add across the double bond to form aziridines. researchgate.netpublicationslist.org These aziridination reactions can proceed in good yields and with high diastereoselectivity, demonstrating the synthetic utility of the photochemically generated nitrene. researchgate.net The efficiency and pathway of the reaction (e.g., dimerization vs. aziridination) depend on the concentration and reactivity of the trapping agent present during photolysis.

Table 3: Reactivity of Photogenerated 6-Bromo-1,3-benzothiazol-2-ylnitrene
Reaction ConditionsReactant/SubstrateMajor Product TypeReaction Pathway
Inert solvent (e.g., Toluene), no trapping agentNone (self-reaction)Dimerization ProductNitrene-Nitrene or Nitrene-Azide Reaction
Presence of electron-rich alkenesEnol ethers, Methyl acrylateAziridinesNitrene addition to C=C double bond

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 2-azido functionality of this compound is ideally suited for participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net This reaction provides a highly efficient and reliable method for covalently linking the benzothiazole moiety to a wide variety of alkyne-containing molecules.

The CuAAC reaction involves the [3+2] cycloaddition between the terminal nitrogen atoms of the azide group in this compound and a terminal alkyne. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate), or by using a copper(I) salt directly (e.g., CuI). rsc.orgacs.org The product of this reaction is a stable 1,2,3-triazole ring that serves as a robust linker between the benzothiazole core and the substituent from the alkyne. This method has been successfully employed to synthesize a variety of benzothiazole-1,2,3-triazole hybrid molecules. rsc.orgresearchgate.net The reaction is known for its high yields, mild reaction conditions (often proceeding at room temperature in aqueous solvent mixtures), and tolerance of a wide range of functional groups on the alkyne partner. beilstein-journals.orgacs.org

Table 1: Examples of CuAAC Reactions with 2-Azido-1,3-benzothiazole Derivatives
Benzothiazole Azide SubstrateAlkyne PartnerCatalyst SystemSolventProductYield
2-Azido-N-(benzo[d]thiazol-2-yl)acetamidePhenylacetyleneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O2-(4-Phenyl-1H-1,2,3-triazol-1-yl)-N-(benzo[d]thiazol-2-yl)acetamideHigh researchgate.net
2-AzidobenzothiazoleO-propargylated benzylidene derivativesCopper CatalystNot Specified1,2,3-Triazole-benzothiazole molecular conjugates87-91% rsc.org
2-Azido-6-(methylsulfonyl)benzothiazoleVarious AlkynesCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O1-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-1H-1,2,3-triazole derivativesHigh researchgate.net
Phenyl Azide (Model)Dimethyl but-2-ynedioate (Model)Copper(I) ionsVariousRegioisomeric triazolesVariable beilstein-journals.org

A defining feature of the CuAAC reaction is its exceptional regioselectivity. The reaction almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer, as opposed to the thermal Huisgen 1,3-dipolar cycloaddition which typically produces a mixture of 1,4- and 1,5-isomers. beilstein-journals.orgresearchgate.net This high degree of control is a direct consequence of the copper-catalyzed mechanism. nih.gov The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner, ensuring that the substituent from the alkyne ends up at the C4 position of the resulting triazole ring. acs.orgacs.org

In contrast, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) exhibit complementary regioselectivity, affording the 1,5-disubstituted 1,2,3-triazole isomer. researchgate.netacs.org For this compound, employing the standard CuAAC conditions with a terminal alkyne (R-C≡CH) will reliably and predictably produce the 1-(6-bromo-1,3-benzothiazol-2-yl)-4-R-1H-1,2,3-triazole. This predictable outcome is crucial for the rational design of complex molecules.

The robustness, high efficiency, and orthogonality of the CuAAC reaction make it a powerful ligation tool for macromolecular and supramolecular chemistry. The stable triazole linkage can be used to connect this compound to polymers, biomolecules, or other complex scaffolds. researchgate.netnih.gov

The dual functionality of this compound makes it a particularly attractive building block (a bifunctional monomer) for creating advanced materials. One can envision a synthetic strategy where the azide group is first used in a CuAAC reaction to attach a specific functional unit. Subsequently, the bromo group at the C6 position can be engaged in a palladium-catalyzed cross-coupling reaction, such as Suzuki or Stille coupling, to either extend the structure into a polymer chain or attach another distinct molecular entity. researchgate.net This sequential and orthogonal reactivity allows for the precise construction of complex, well-defined macromolecular architectures, such as block copolymers, star polymers, and dendrimers, where the benzothiazole-triazole unit is a key structural component.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C6 position of the benzothiazole ring is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, significantly expanding the synthetic utility of the scaffold.

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or boronate ester. The bromo substituent at the C6 position of this compound is an excellent electrophilic partner for this reaction.

The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate with a suitable phosphine (B1218219) ligand, and a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃). beilstein-journals.orgacademie-sciences.fr By coupling with a wide array of aryl- or heteroarylboronic acids, a diverse library of 6-aryl- or 6-heteroaryl-substituted 2-azido-1,3-benzothiazoles can be synthesized. academie-sciences.frmdpi.com This reaction proceeds with high efficiency and functional group tolerance, allowing for the late-stage functionalization of the benzothiazole core without disturbing the azide group, which can be reserved for subsequent transformations like CuAAC.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling on Bromo-Substituted Heterocycles
Bromo-SubstrateBoronic Acid PartnerCatalystBaseSolventTemperature
4-Bromo-6H-1,2-oxazine (Model)Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene80 °C beilstein-journals.org
5-Bromo-6-fluoro-2-methylbenzothiazole (Model)Bis(pinacolato)diboronPdCl₂(dppf)Cs₂CO₃DMF65 °C
6-Bromo-2-methylbenzothiazole (Model)Arylzinc chlorides (Negishi-type)Palladium catalystNot SpecifiedNot SpecifiedNot Specified sci-hub.se
6-Halogeno-2,4-dichloropyrido[2,3-d]pyrimidine (Model)p-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene110 °C academie-sciences.fr

Other Carbon-Carbon and Carbon-Heteroatom Bond Formations

The unique structural arrangement of this compound, featuring two distinct reactive sites—the azido group at the C2-position and the bromo substituent at the C6-position—renders it a versatile building block for advanced molecular engineering. These sites can be manipulated through various synthetic protocols to achieve novel carbon-carbon and carbon-heteroatom bond formations, leading to the creation of complex heterocyclic systems with potential applications in materials science and medicinal chemistry.

The reactivity of the azido group is primarily characterized by its ability to undergo thermal or photochemical decomposition to form a highly reactive nitrene intermediate, or to participate in pericyclic reactions, most notably 1,3-dipolar cycloadditions. Concurrently, the bromo-substituted benzene (B151609) ring is amenable to a wide array of transition-metal-catalyzed cross-coupling reactions, providing a robust platform for C-C and C-N bond formation.

1,3-Dipolar Cycloaddition Reactions

The 2-azido group serves as a classic 1,3-dipole, readily engaging with various dipolarophiles, particularly alkynes, in [3+2] cycloaddition reactions. This transformation, often facilitated by a copper(I) catalyst in what is known as the "click reaction," provides a highly efficient and regioselective route to 1,2,3-triazole-substituted benzothiazoles. acgpubs.org The reaction proceeds smoothly with a range of terminal alkynes, allowing for the introduction of diverse functionalities onto the benzothiazole core via a new carbon-nitrogen bond.

The general scheme involves the reaction of this compound with a substituted alkyne in the presence of a copper(I) source, such as copper(I) iodide, to yield the corresponding 1-(6-bromo-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole derivatives. The robustness of this reaction allows for the incorporation of various aryl and alkyl substituents.

EntryAlkyne ReactantR-GroupProductYield (%)
1PhenylacetylenePhenyl1-(6-Bromo-1,3-benzothiazol-2-yl)-4-phenyl-1H-1,2,3-triazole92
24-Ethynyltoluene4-Tolyl1-(6-Bromo-1,3-benzothiazol-2-yl)-4-(4-tolyl)-1H-1,2,3-triazole90
34-Methoxyphenylacetylene4-Methoxyphenyl1-(6-Bromo-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole94
44-Chlorophenylacetylene4-Chlorophenyl1-(6-Bromo-1,3-benzothiazol-2-yl)-4-(4-chlorophenyl)-1H-1,2,3-triazole88
5Propargyl alcoholHydroxymethyl(1-(6-Bromo-1,3-benzothiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanol85

Table 1: Synthesis of 1,2,3-Triazole Derivatives via Copper-Catalyzed [3+2] Cycloaddition.

Palladium-Catalyzed Cross-Coupling Reactions

The C6-bromo substituent is a key functional handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: For the formation of a new C-C bond, the Suzuki-Miyaura coupling reaction is a powerful tool. It involves the reaction of this compound with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. This reaction allows for the synthesis of 6-aryl- or 6-vinyl-substituted 2-azidobenzothiazoles, significantly expanding the structural diversity of the core molecule.

Sonogashira Coupling: To introduce an alkyne functionality, which can serve as a handle for further transformations (such as subsequent click reactions), the Sonogashira coupling is employed. This reaction couples the C6-bromo position with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: The formation of a new carbon-heteroatom bond, specifically a C-N bond, can be achieved via the Buchwald-Hartwig amination. This reaction couples the C6-bromo position with a primary or secondary amine, providing access to a wide range of 6-amino-2-azidobenzothiazole derivatives. nih.govacs.org

EntryCoupling PartnerReaction TypeProductYield (%)
1Phenylboronic acidSuzuki-Miyaura2-Azido-6-phenyl-1,3-benzothiazole89
24-(Trifluoromethyl)phenylboronic acidSuzuki-Miyaura2-Azido-6-(4-(trifluoromethyl)phenyl)-1,3-benzothiazole85
3PhenylacetyleneSonogashira2-Azido-6-(phenylethynyl)-1,3-benzothiazole82
4MorpholineBuchwald-Hartwig4-(2-Azido-1,3-benzothiazol-6-yl)morpholine78
5AnilineBuchwald-HartwigN-Phenyl-2-azido-1,3-benzothiazol-6-amine75

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position.

Photochemical and Thermal Nitrene Formation

Upon photolysis or thermolysis, 2-azido-1,3-benzothiazole derivatives can extrude molecular nitrogen (N₂) to generate a highly reactive electrophilic nitrene intermediate. researchgate.net This transient species can undergo a variety of transformations, including intramolecular cyclizations or intermolecular reactions to form new carbon-heteroatom bonds.

One notable application is the aziridination of olefins. The benzothiazolylnitrene can add across a carbon-carbon double bond to form a three-membered aziridine (B145994) ring. This reaction provides a direct method for the formation of N-benzothiazolyl aziridines, which are valuable synthetic intermediates.

EntryOlefin ReactantProductYield (%)
1Styrene1-(6-Bromo-1,3-benzothiazol-2-yl)-2-phenylaziridine65
2Cyclohexene7-(6-Bromo-1,3-benzothiazol-2-yl)-7-azabicyclo[4.1.0]heptane70
3Methyl acrylateMethyl 1-(6-bromo-1,3-benzothiazol-2-yl)aziridine-2-carboxylate62

Table 3: Aziridination of Olefins via Photochemically Generated Nitrene.

These diverse reactivity patterns underscore the utility of this compound as a multifaceted substrate for constructing a broad spectrum of complex organic molecules through selective C-C and C-X bond-forming strategies.

Theoretical and Computational Investigations of 2 Azido 6 Bromo 1,3 Benzothiazole

Density Functional Theory (DFT) for Structural and Electronic Properties

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for the study of medium-sized organic molecules like 2-Azido-6-bromo-1,3-benzothiazole.

The initial step in the computational analysis of a molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For this compound, this process involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

Computational studies on similar benzothiazole (B30560) derivatives indicate that the benzothiazole core is essentially planar. nbu.edu.sa The azido (B1232118) (-N₃) group attached to the C2 position and the bromine atom at the C6 position are key substituents that influence the molecule's conformation. The rotational barrier around the C-N bond of the azido group is a critical factor in determining the most stable conformer. Theoretical calculations on related 2-azidobenzothiazoles suggest that the most stable conformation is likely the one where the azido group is oriented to minimize steric hindrance with the rest of the molecule. researchgate.net

Below is a table of representative optimized geometric parameters for a substituted benzothiazole derivative, calculated using the B3LYP/6-311++G(d,p) level of theory, which provides a reasonable approximation for the geometry of this compound.

ParameterBond/AngleValue
Bond LengthC-C (aromatic)~1.40 Å
C-S~1.75 Å
C=N~1.30 Å
C-N (azido)~1.40 Å
N=N (azido)~1.25 Å
N≡N (azido)~1.15 Å
C-Br~1.90 Å
Bond AngleC-S-C~88°
C-N=C~110°
C-C-N (azido)~115°
N-N-N (azido)~172°
Note: These are generalized values for a substituted benzothiazole and may vary slightly for the specific compound this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies a more reactive molecule.

Computational studies on various benzothiazole derivatives have shown that substitutions on the ring significantly affect the HOMO-LUMO gap. researchgate.net For instance, the introduction of a trifluoromethyl group, a strong electron-withdrawing group, was found to lower the HOMO-LUMO energy gap in a series of benzothiazole derivatives. researchgate.net

The following table presents typical HOMO and LUMO energies and the corresponding energy gap for a substituted benzothiazole derivative, which can be considered representative.

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.0
HOMO-LUMO Gap (ΔE) 4.5
Note: These values are illustrative and can vary depending on the specific substituents and the computational method used.

The distribution of electron density within a molecule is crucial for predicting its reactivity. Natural Bond Orbital (NBO) analysis is a computational technique used to study the charge distribution and interactions between orbitals. For this compound, the nitrogen atoms of the azido group and the sulfur atom of the thiazole (B1198619) ring are expected to be regions of high electron density (nucleophilic centers), while the carbon atom attached to the azido group and the carbon atoms of the benzene (B151609) ring are likely to be more electron-deficient (electrophilic centers).

Reactivity indices, such as chemical potential, hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. researchgate.net These indices help in understanding the molecule's propensity to donate or accept electrons in chemical reactions.

A representative table of NBO charges on key atoms of a substituted benzothiazole is provided below.

AtomNBO Charge (e)
S-0.25
N (thiazole)-0.40
C (attached to azido)+0.30
N (alpha to C)-0.15
N (central)+0.35
N (terminal)-0.50
Br-0.05
Note: These are representative charges and the actual values for this compound will depend on the full molecular structure and computational level.

Spectroscopic Property Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, providing a direct link between theoretical models and experimental observations.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. It can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

A study on the electronic spectra of 2-azidobenzothiazoles revealed that substitution with a bromine atom has a significant effect on the band maxima and intensity. nih.gov The electronic spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* transitions within the benzothiazole chromophore and the azido group. TD-DFT calculations can help in assigning these transitions to specific electronic excitations. nih.gov The computed molecular orbitals indicate that some are localized as "localized-π" or "localized σ" molecular orbitals, while others are delocalized. nih.gov

The following table shows representative calculated electronic absorption data for a bromo-substituted 2-azidobenzothiazole (B1659620).

TransitionWavelength (λmax, nm)Oscillator Strength (f)
S₀ → S₁3200.15
S₀ → S₂2900.45
S₀ → S₃2600.20
Note: These values are based on TD-DFT calculations for a related compound and serve as an illustrative example.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. DFT calculations can predict the vibrational frequencies and intensities with a good degree of accuracy, aiding in the interpretation of experimental spectra.

For this compound, the key vibrational modes would include the asymmetric and symmetric stretching of the azido group (typically in the 2100-2200 cm⁻¹ region), the C-Br stretching frequency (usually below 700 cm⁻¹), and the various stretching and bending modes of the benzothiazole ring system. Comparing the calculated vibrational spectrum with an experimental one can confirm the molecular structure and provide insights into the bonding environment. researchgate.net

A table of characteristic calculated vibrational frequencies for this compound is presented below.

Vibrational ModeCalculated Frequency (cm⁻¹)
N₃ asymmetric stretch~2150
N₃ symmetric stretch~1250
C=N stretch (thiazole)~1600
Aromatic C-C stretch~1450-1550
C-S stretch~700-800
C-Br stretch~650
Note: These frequencies are based on DFT calculations for similar structures and are approximate.

Based on a comprehensive review of available scientific literature, there is no specific research data available concerning the theoretical and computational investigations of this compound, specifically focusing on solvation models and reaction mechanism elucidation.

Therefore, the requested article with the specified outline and content cannot be generated at this time due to the absence of published research on these particular aspects of the compound.

Exploration of Advanced Applications and Derivatization Strategies of 2 Azido 6 Bromo 1,3 Benzothiazole in Academic Research

Design and Synthesis of Novel Heterocyclic Systems

The inherent reactivity of the azido (B1232118) group in 2-azido-6-bromo-1,3-benzothiazole serves as a powerful tool for the construction of novel heterocyclic frameworks. This is primarily achieved through cycloaddition reactions and intramolecular cyclizations, which give rise to complex, multi-ring systems.

A prominent application of this compound is in the synthesis of benzothiazole-triazole hybrids. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. mdpi.combohrium.com In this reaction, the azido group of this compound readily reacts with a terminal alkyne in the presence of a copper(I) catalyst. mdpi.com This methodology has been employed to synthesize a library of novel hybrid molecules where the benzothiazole (B30560) and triazole rings are linked, often through a methylene (B1212753) bridge or other spacers. rsc.orgacgpubs.orgnih.gov

The synthesis of these hybrids is of significant interest due to the combined pharmacological profiles of the benzothiazole and triazole moieties. rsc.orgacgpubs.orgnih.gov Benzothiazole derivatives are known for a wide spectrum of biological activities, while 1,2,3-triazoles are stable scaffolds that can participate in various non-covalent interactions, making them valuable in drug design. rsc.org

Table 1: Synthesis of Benzothiazole-Triazole Hybrids via CuAAC Reaction

Starting Materials Catalyst System Solvent Reaction Conditions Product Type Yield Reference
This compound, various terminal alkynes CuSO₄·5H₂O/Sodium Ascorbate t-BuOH/H₂O Ultrasound irradiation N-((1-substituted)-1H-1,2,3-triazol-4-yl)methyl)-6-bromo-1,3-benzothiazol-2-amine derivatives High mdpi.com
6-bromobenzo[d]thiazol-2(3H)-one, propargyl bromide, aryl azides CuI THF Room Temperature, 8-10h 6-bromo-3-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazol-2(3H)-one derivatives Good to Excellent acgpubs.org
Azidobenzothiazoles, O-propargylated benzylidene derivatives Copper catalyst Not specified Not specified 1,2,3-triazole-benzothiazole molecular conjugates High rsc.org

The azide (B81097) functionality in this compound can also undergo intramolecular cyclization to form fused-ring systems. While direct examples involving the 6-bromo derivative are not extensively documented, the reactivity of the 2-azido-benzothiazole core suggests potential pathways. For instance, thermal or photochemical decomposition of the azide can generate a highly reactive nitrene intermediate. This nitrene can then undergo intramolecular C-H insertion or react with other functional groups within the molecule to form new rings.

Another strategy involves the intramolecular reaction of the azide with a suitably positioned functional group. For example, an ortho-alkynyl substituent on a group attached to the benzothiazole can lead to an intramolecular cycloaddition, forming a fused triazole ring. Such cyclizations are valuable for creating rigid, planar molecules with extended π-systems, which are of interest for materials science applications. rsc.orgorganic-chemistry.org The development of one-pot multicomponent reactions often involves cascade sequences that include cyclization steps to build complex heterocyclic architectures. rsc.org

Functional Materials Development

The unique electronic and chemical properties of this compound make it a valuable precursor for the development of functional materials, particularly in the fields of polymer science and optoelectronics.

The azide group in this compound can be leveraged for the synthesis of polymers. The CuAAC reaction, as mentioned earlier, is not only limited to small molecules but can also be used for polymerization. For example, a monomer containing two alkyne groups can be reacted with a monomer containing two azide groups (such as a derivative of this compound) to form a triazole-containing polymer. These polymers are of interest due to their high thermal stability and potential for diverse applications. researchgate.net

Furthermore, the benzothiazole unit itself is a component of various high-performance polymers, contributing to their thermal stability and electronic properties. acs.org The presence of the bromine atom on the benzothiazole ring offers a site for further functionalization, for instance, through cross-coupling reactions, which can be used to modify the polymer's properties or to create cross-linked networks.

Benzothiazole derivatives are widely recognized as important building blocks for organic electronic materials due to their electron-withdrawing nature and rigid structure. nih.govmdpi.com They are frequently incorporated into fluorescent probes, organic light-emitting diodes (OLEDs), and organic solar cells. acs.orgnih.gov The this compound moiety can be incorporated into larger conjugated systems to tune their electronic and photophysical properties.

The bromine atom can be used as a handle for further synthetic modifications, such as Suzuki or Stille coupling reactions, to extend the π-conjugation of the molecule. The azide group can be used to attach the benzothiazole unit to other molecules or surfaces. For sensing applications, the azide group can react with a specific analyte, leading to a change in the fluorescence or color of the molecule. The benzothiazole core often imparts desirable photophysical properties, such as large Stokes shifts and good thermal stability, which are beneficial for sensing applications. researchgate.net

Chemical Biology Probes and Advanced Ligands

The azide group is a well-established functional group in chemical biology, where it is used as a bioorthogonal handle for "click" reactions. nih.govsigmaaldrich.com This allows for the specific labeling of biomolecules in complex biological environments. This compound can serve as a scaffold for the development of chemical probes to study biological processes. rsc.org For instance, it can be incorporated into a molecule that targets a specific protein. The azide group can then be used to attach a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, allowing for the detection and isolation of the protein of interest.

The benzothiazole scaffold itself is found in many biologically active compounds and can act as a ligand for various biological targets. rsc.orgacgpubs.orgnih.govacs.org The combination of the benzothiazole core with the reactive azide handle and the modifiable bromine atom makes this compound a versatile platform for designing advanced ligands and probes for chemical biology research. The ability to construct benzothiazole-triazole hybrids, as discussed earlier, is a testament to its utility in creating molecules with potential therapeutic applications. rsc.orgnih.gov

Scaffolds for Molecular Recognition Studies

The benzothiazole core is a recognized pharmacophore, and its derivatives are known to participate in various biological interactions, including molecular recognition, protein and nucleic acid folding, and enzyme catalysis. mdpi.com The introduction of an azido group at the 2-position and a bromine atom at the 6-position of the 1,3-benzothiazole scaffold provides a platform for creating diverse molecular probes to study these recognition events.

The aromatic benzothiazole system can engage in π-π stacking and hydrophobic interactions, which are crucial for binding to biological macromolecules. mdpi.com The azido and bromo substituents offer sites for further functionalization, allowing for the attachment of reporter groups, affinity tags, or other recognition elements. This adaptability makes this compound a valuable starting material for generating libraries of compounds for screening in molecular recognition assays.

Exploration in Enzyme Inhibition Mechanisms

Benzothiazole derivatives have shown promise as inhibitors of various enzymes. mdpi.com The this compound scaffold can be systematically modified to probe the active sites of enzymes and elucidate inhibition mechanisms. For instance, the azido group can act as a photoaffinity label. Upon irradiation with UV light, it can form a highly reactive nitrene intermediate that can covalently bind to nearby amino acid residues in the enzyme's active site. This allows for the identification of binding pockets and the specific residues involved in the interaction.

Furthermore, the bromo substituent can be used to introduce a variety of functional groups through cross-coupling reactions. This enables the exploration of structure-activity relationships (SAR), where the effect of different substituents on inhibitory potency can be systematically evaluated. For example, a series of benzothiazole derivatives incorporating a trimethoxyphenyl scaffold have been investigated as tubulin polymerization inhibitors, with some compounds showing significant activity. nih.gov While this study did not specifically use the 2-azido-6-bromo derivative, it highlights the potential of the benzothiazole core in designing enzyme inhibitors.

Derivatization for Bioconjugation Techniques

The azido group of this compound is a key functional group for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net This highly efficient and specific reaction allows for the covalent attachment of the benzothiazole scaffold to biomolecules such as proteins, nucleic acids, and carbohydrates that have been modified to contain a terminal alkyne. researchgate.net This has significant implications for the development of molecular probes and diagnostics.

For example, a benzothiazole-triazole derivative has been synthesized and evaluated as a potential ligand for amyloid-β aggregates, which are implicated in Alzheimer's disease. scispace.comrsc.org The synthesis involved the "click" reaction between an azido-functionalized benzothiazole and an alkyne-containing molecule. scispace.comrsc.org This approach can be used to attach fluorophores or other reporter molecules to the benzothiazole scaffold, enabling the detection and imaging of biological targets. The bromine atom on the benzothiazole ring can also serve as a handle for introducing additional functionalities, further expanding the possibilities for creating multifunctional bioconjugates.

Methodologies for Further Structural Diversification

The synthetic utility of this compound extends beyond its direct applications, with both the azido and bromo groups serving as handles for a wide range of chemical transformations. These reactions open up avenues for creating novel and structurally diverse benzothiazole derivatives with potentially new and enhanced properties.

Transformations of the Azido Group beyond Click Chemistry

While the CuAAC reaction is a prominent application, the azido group can undergo a variety of other transformations to generate diverse functionalities.

Reduction to Amines: The azido group can be readily reduced to a primary amine (2-amino-6-bromo-1,3-benzothiazole). This transformation opens up a vast area of chemistry, as the resulting amino group can be acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides. mdpi.comsemanticscholar.org These derivatives have been explored for a wide range of biological activities. mdpi.comsemanticscholar.org

Aza-Wittig Reaction: The aza-Wittig reaction of azides with phosphines produces iminophosphoranes, which can then react with carbonyl compounds to form imines. This provides a route to N-substituted benzothiazole derivatives.

Nitrene Chemistry: As mentioned earlier, photolytic or thermolytic decomposition of the azide generates a highly reactive nitrene intermediate. This can undergo various reactions, including C-H insertion, addition to double bonds to form aziridines, and ring-expansion reactions, leading to novel heterocyclic systems. researchgate.net

Synthesis of 1,2,3-Triazoles: Beyond the copper-catalyzed reaction, the Huisgen 1,3-dipolar cycloaddition of the azide with alkynes can be performed under thermal conditions to yield 1,2,3-triazoles. researchgate.netacs.org

A summary of potential transformations of the azido group is presented in the table below.

TransformationReagents and ConditionsProduct Functional Group
Reduction H₂, Pd/C; or SnCl₂, HClAmine (-NH₂)
Aza-Wittig Reaction PPh₃, then R₂C=OImine (-N=CR₂)
Nitrene Formation Heat or UV lightNitrene intermediate
Huisgen Cycloaddition Alkyne, Heat1,2,3-Triazole

Exploitation of the Bromo Substituent as a Synthetic Handle

The bromine atom at the 6-position of the benzothiazole ring is a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, significantly diversifying the molecular architecture.

Suzuki Coupling: Palladium-catalyzed Suzuki coupling with boronic acids or esters is a powerful method for forming carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the 6-position. nih.gov

Sonogashira Coupling: The palladium-catalyzed Sonogashira coupling with terminal alkynes introduces an alkynyl group, which can be a precursor for further transformations, including the formation of triazoles. rsc.orgnih.gov

Heck Coupling: Reaction with alkenes under palladium catalysis (Heck reaction) can be used to append vinyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds, enabling the introduction of primary or secondary amines.

Cyanation: The bromo group can be displaced by a cyanide group, for instance, using copper(I) cyanide. The resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The table below summarizes key cross-coupling reactions involving the bromo substituent.

ReactionCoupling PartnerCatalystResulting Linkage
Suzuki Coupling Boronic acid/esterPalladiumC-C (Aryl, Alkyl)
Sonogashira Coupling Terminal alkynePalladium/CopperC-C (Alkynyl)
Heck Coupling AlkenePalladiumC-C (Vinyl)
Buchwald-Hartwig Amination AminePalladiumC-N
Cyanation Metal cyanideCopper/PalladiumC-CN

The combination of these transformations for both the azido and bromo groups provides a powerful toolbox for the synthesis of a vast library of 2,6-disubstituted benzothiazole derivatives for various applications in materials science and medicinal chemistry.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of research on 2-azido-6-bromo-1,3-benzothiazole and its closely related analogs primarily establishes its role as a versatile heterocyclic building block in organic synthesis. The benzothiazole (B30560) core, a fusion of benzene (B151609) and thiazole (B1198619) rings, is a recognized pharmacophore, and its derivatives are of significant interest for their potential biological and pharmacological activities. nih.govmdpi.com Research indicates that the functional groups at the 2- and 6-positions of the benzothiazole ring are crucial for its chemical reactivity and subsequent biological function. nih.gov

A significant portion of the research focuses on the synthetic utility of the 2-azido group. Azides are known for their participation in 1,3-dipolar cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to form 1,2,3-triazole derivatives. acgpubs.orgrsc.orgmdpi.com Several studies have successfully synthesized novel hybrid molecules by reacting azido-benzothiazoles with various alkynes, generating compounds with potential cytotoxic and antibacterial properties. acgpubs.orgmdpi.com The synthesis of these azido (B1232118) precursors often involves the diazotization-azidolysis of the corresponding 2-aminobenzothiazole (B30445). rsc.orgmdpi.com

The bromine atom at the 6-position also offers a handle for further chemical modification, although this appears to be a less explored area compared to the reactivity of the 2-azido group. The presence of substituents on the benzene ring of the benzothiazole moiety is known to strongly influence the biological activity of the resulting compounds. For instance, electron-donating groups at the 6-position have been observed to enhance the antitumor effects in some benzothiazole derivatives. nih.gov

Photochemical reactions of 2-azidobenzothiazoles have also been investigated, highlighting their potential in forming new heterocyclic systems like aziridines. researchgate.net Furthermore, the broader field of benzothiazole chemistry is seeing advancements in green chemistry, including the use of ultrasound irradiation and visible light-mediated synthesis to create these valuable scaffolds. mdpi.comchemrxiv.org

Identification of Knowledge Gaps and Emerging Research Avenues

Despite the foundational work on its synthesis and reactivity, several knowledge gaps and promising research avenues for this compound can be identified:

Mechanistic Studies: While the participation of 2-azidobenzothiazoles in cycloaddition reactions is established, detailed mechanistic studies, particularly on the photochemical reactivity and the influence of the 6-bromo substituent on reaction kinetics and pathways, are limited. researchgate.net A deeper understanding of the reaction mechanisms could lead to more efficient and selective synthetic methods.

Systematic Structure-Activity Relationship (SAR) Studies: Much of the biological evaluation has been on a limited number of derivatives. acgpubs.org A systematic SAR study, where the 6-bromo position is substituted with a wide variety of functional groups and the resulting changes in biological activity (e.g., anticancer, antimicrobial, anti-inflammatory) are methodically assessed, is needed. This would provide a clearer picture of how modifications to the benzothiazole core affect its therapeutic potential.

Exploration of the 6-Bromo Position's Reactivity: The synthetic potential of the C-Br bond in this specific molecule remains largely untapped. Research into cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at this position could lead to a new class of complex benzothiazole derivatives with potentially novel properties.

Coordination Chemistry and Materials Science: The nitrogen and sulfur atoms in the benzothiazole ring, along with the triazole ring formed from the azide (B81097) group, are excellent ligands for metal ions. The coordination chemistry of this compound and its derivatives is an underexplored area. mdpi.com Such complexes could have applications in catalysis, sensing, or as new materials with interesting photophysical properties. mdpi.com

Computational and Spectroscopic Analysis: While some computational studies have been performed on benzothiazole derivatives, a dedicated theoretical investigation into the electronic structure, reactivity, and spectroscopic properties of this compound is lacking. researchgate.net Such studies could provide valuable insights into its behavior and guide experimental work.

Future Prospects for this compound in Chemical Science and Technology

The future prospects for this compound are promising and span several areas of chemical science and technology:

Drug Discovery and Medicinal Chemistry: The primary future application lies in its use as a scaffold for the development of new therapeutic agents. By leveraging "click chemistry," a vast library of triazole-benzothiazole hybrids can be synthesized and screened for a range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. mdpi.comacgpubs.orgrsc.org The ability to functionalize both the triazole ring and the benzothiazole core allows for fine-tuning of the pharmacological profile. nih.gov

Development of Molecular Probes and Sensors: The benzothiazole nucleus is a known fluorophore. Derivatives of this compound could be developed as fluorescent probes for detecting specific biomolecules, ions, or changes in the cellular environment. mdpi.com The azide group can be used to "click" the probe onto a target of interest, making it a valuable tool in chemical biology and diagnostics.

Materials Science: The rigid, aromatic structure of the benzothiazole-triazole hybrid makes it an attractive candidate for the development of novel organic materials. Potential applications include organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and dyes for various technological uses. mdpi.com The bromine atom could be used to polymerize the molecule, leading to new functional polymers.

Agrochemicals: Heterocyclic compounds containing nitrogen and sulfur are widely used in agriculture. Future research could explore the potential of this compound derivatives as new fungicides, herbicides, or insecticides, addressing the need for novel and effective crop protection agents.

Q & A

Q. What are the optimized synthetic routes for 2-Azido-6-bromo-1,3-benzothiazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves sequential functionalization of the benzothiazole core. A two-step approach is proposed:

Bromination at position 6 : Use electrophilic bromination with reagents like N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 80°C. Yield optimization (65–75%) depends on stoichiometry and reaction time .

Azide introduction at position 2 : Employ nucleophilic substitution with NaN₃ in DMSO at 60°C. Excess NaN₃ and inert atmospheres minimize side reactions.
Purification : Silica gel chromatography (hexane/EtOAc gradient) achieves >95% purity. Critical factors include solvent polarity and temperature control to prevent azide decomposition .

Table 1 : Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)
BrominationNBS, DMF, 80°C, 12h7090
AzidationNaN₃, DMSO, 60°C, 24h6595

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves structural ambiguities. Use SHELXL for refinement, accounting for azide group orientation and Br/N₃ spatial arrangements .
  • NMR spectroscopy : Monitor ¹H (δ 3.8–4.2 ppm for azide protons) and ¹³C (isotopic splitting from bromine).
  • Mass spectrometry : ESI-MS ([M+H]⁺ expected at m/z 285.94).
  • IR spectroscopy : Confirm azide stretch (~2100 cm⁻¹). Discrepancies in spectral data may arise from rotational isomerism; resolve via variable-temperature NMR .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : The compound is light- and moisture-sensitive. Stability data suggest:
  • Short-term : Stable at -20°C in amber vials (95% purity retained over 1 month).
  • Long-term : Degrades at >25°C (10% decomposition in 2 weeks).
    Precautions : Store under inert gas (N₂/Ar) with desiccants. Avoid DMSO for long-term storage due to azide instability. Follow TCI America’s safety protocols (PPE: nitrile gloves, face shield) .

Advanced Research Questions

Q. What strategies can evaluate the pharmacological potential of this compound derivatives?

  • Methodological Answer : Focus on structure-activity relationship (SAR) studies:
  • Antifungal assays : Test derivatives against Candida albicans (CLSI M27-A3 protocol). Azide substituents enhance binding to fungal CYP51 (ergosterol biosynthesis inhibition; IC₅₀ ~2.5 µM) .
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) to assess selectivity.

Q. How can this compound be integrated into π-conjugated polymers for organic electronics?

  • Methodological Answer : Incorporate as a monomer in donor-acceptor polymers via Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, 90°C). Key metrics:
  • Charge mobility : Measure via space-charge-limited current (SCLC; target >0.1 cm²/V·s).
  • Bandgap tuning : UV-vis absorption edge (1.8–2.2 eV) and cyclic voltammetry (HOMO/LUMO levels).
    Bromine enhances electron affinity (EA: -3.6 eV), while azide improves solubility in chlorobenzene .

Q. What mechanistic insights explain the regioselectivity of cross-coupling reactions involving this compound?

  • Methodological Answer : Bromine undergoes preferential oxidative addition with Pd(0) due to lower bond dissociation energy (Br-C vs. N₃-C). DFT calculations (B3LYP/6-31G*) show ΔG‡ of 25 kcal/mol for Br substitution vs. 38 kcal/mol for N₃. Validate via ¹H NMR kinetics to monitor Pd-N₃ intermediates .

Q. How should researchers address contradictions in spectroscopic data for derivatives?

  • Methodological Answer : Common issues and solutions:
  • NMR splitting anomalies : Caused by restricted rotation around the C-N₃ bond. Use variable-temperature NMR (VT-NMR) at 60°C to coalesce signals.
  • Mass spectral adducts : Add NH₄OAc to suppress Na⁺/K⁺ adducts.
    Cross-validate with high-resolution crystallography (SHELXL) and elemental analysis (±0.3% tolerance). Polymorphic forms (e.g., monoclinic vs. orthorhombic) may alter FTIR patterns .

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